N-(1H-indol-6-yl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide N-(1H-indol-6-yl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14753354
InChI: InChI=1S/C19H20N6O2/c1-12(2)27-19-8-6-17-23-22-16(25(17)24-19)5-7-18(26)21-14-4-3-13-9-10-20-15(13)11-14/h3-4,6,8-12,20H,5,7H2,1-2H3,(H,21,26)
SMILES:
Molecular Formula: C19H20N6O2
Molecular Weight: 364.4 g/mol

N-(1H-indol-6-yl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

CAS No.:

Cat. No.: VC14753354

Molecular Formula: C19H20N6O2

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-indol-6-yl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide -

Specification

Molecular Formula C19H20N6O2
Molecular Weight 364.4 g/mol
IUPAC Name N-(1H-indol-6-yl)-3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Standard InChI InChI=1S/C19H20N6O2/c1-12(2)27-19-8-6-17-23-22-16(25(17)24-19)5-7-18(26)21-14-4-3-13-9-10-20-15(13)11-14/h3-4,6,8-12,20H,5,7H2,1-2H3,(H,21,26)
Standard InChI Key ZVRQPOMESZFMLD-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=NN2C(=NN=C2CCC(=O)NC3=CC4=C(C=C3)C=CN4)C=C1

Introduction

N-(1H-indol-6-yl)-3-(6-isopropoxy- triazolo[4,3-b]pyridazin-3-yl)propanamide is a complex organic compound that integrates structural motifs from indole and triazole derivatives. This compound belongs to the broader class of heterocyclic compounds, which are known for their significant biological activity. The molecular formula of this compound is C19H20N6O2, indicating a complex arrangement of atoms that includes an indole ring, a triazolopyridazine moiety, and a propanamide functional group .

Synthesis and Chemical Reactivity

The synthesis of N-(1H-indol-6-yl)-3-(6-isopropoxy- triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves multi-step synthetic routes. These routes often require careful control over reaction conditions such as temperature, solvent choice (e.g., dimethylformamide or dichloromethane), and reaction time to ensure high purity and yield of the desired compound.

Common reagents for chemical reactions involving this compound include acids like hydrochloric acid for hydrolysis and lithium aluminum hydride for reductions. The chemical reactivity of this compound can be explored through various types of reactions, which are critical for understanding its stability and potential transformations in biological systems.

Biological Activity and Potential Applications

N-(1H-indol-6-yl)-3-(6-isopropoxy- triazolo[4,3-b]pyridazin-3-yl)propanamide is expected to exhibit significant biological activity due to its structural motifs. The indole and triazole functionalities are known for their diverse pharmacological activities, making this compound a candidate for further research in medicinal chemistry. Potential applications may include targeting various diseases by interacting with specific biological targets such as receptors or enzymes.

Potential Biological TargetsPossible Therapeutic Applications
Receptors or EnzymesVarious diseases, including those related to neurological or inflammatory disorders

Research Findings and Future Directions

Detailed biochemical studies, including receptor binding assays and enzyme kinetics, are necessary to understand the mechanism of action of N-(1H-indol-6-yl)-3-(6-isopropoxy- triazolo[4,3-b]pyridazin-3-yl)propanamide. Stability studies under different pH conditions should be conducted to assess its robustness in various environments. Future research directions may involve exploring its potential as a prototype for developing new therapeutic agents targeting specific biological pathways.

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